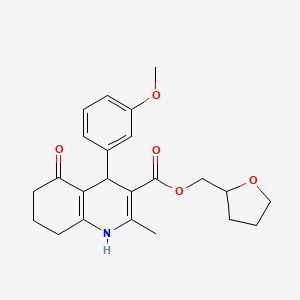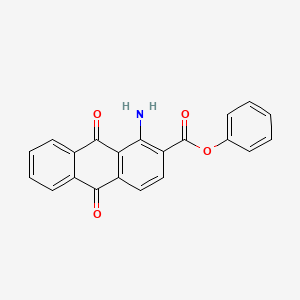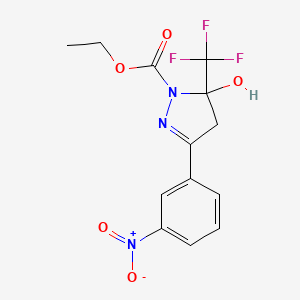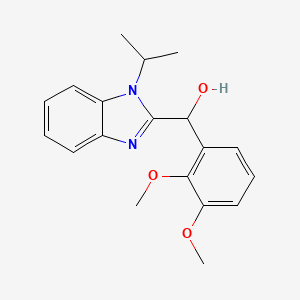![molecular formula C18H17NO5 B5231343 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one CAS No. 5537-96-2](/img/structure/B5231343.png)
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Übersicht
Beschreibung
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as SU5416, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been found to have a high affinity for the vascular endothelial growth factor receptor (VEGFR), which is a key regulator of angiogenesis, or the formation of new blood vessels. As such, SU5416 has been investigated for its potential use in treating various types of cancer, as well as other diseases that involve abnormal angiogenesis.
Wirkmechanismus
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one exerts its anti-cancer effects by binding to the VEGFR and inhibiting its activity. This receptor is a key mediator of angiogenesis, which is a critical process for the growth and spread of cancer cells. By inhibiting VEGFR activity, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one prevents the formation of new blood vessels, thereby limiting the supply of nutrients and oxygen to cancer cells and inhibiting their growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of smooth muscle cells, which play a role in the development of atherosclerosis. Additionally, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have anti-inflammatory effects, potentially making it useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its high specificity for VEGFR. This allows researchers to selectively target this receptor and study its effects on cancer cells and other biological processes. However, one limitation of using 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab animals and human subjects.
Zukünftige Richtungen
There are several potential future directions for research on 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of interest is the development of new formulations or delivery methods that can improve the compound's efficacy and reduce its toxicity. Additionally, researchers may explore the use of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in combination with other anti-cancer drugs or therapies to enhance its effectiveness. Finally, further investigation into the biochemical and physiological effects of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one may reveal new potential therapeutic applications for this compound.
Synthesemethoden
The synthesis of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate is then reacted with 2,3-dihydro-1H-inden-2-one to form the final product, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.
Wissenschaftliche Forschungsanwendungen
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in cancer therapy. In particular, this compound has been found to inhibit the growth of various types of cancer cells, including those of the breast, lung, and prostate. Additionally, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially increasing their effectiveness.
Eigenschaften
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-15-8-7-11(9-16(15)24-2)14(20)10-18(22)12-5-3-4-6-13(12)19-17(18)21/h3-9,22H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMPBZKYKMVOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386020 | |
| Record name | AGN-PC-0JUUT1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,4-Dimethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one | |
CAS RN |
5537-96-2 | |
| Record name | AGN-PC-0JUUT1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cyclohexyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5231260.png)



![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B5231271.png)

![4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B5231292.png)
![3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5231298.png)
![N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)

![2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5231332.png)


